molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No. B1206853
CAS RN: 504-75-6
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoline derivatives can be synthesized through various methods, including innovative one-pot synthesis techniques. For instance, a novel cationic Br initiated one-pot synthesis using olefin, nitrile, amine, and N-bromosuccinimide allows for the flexible variation of olefinic substrates and nitrile partners to achieve a range of imidazoline derivatives (Zhou et al., 2011). Similarly, continuous flow synthesis methods have been developed for the efficient production of highly functionalized imidazoline derivatives, showcasing advancements in the synthesis process for these compounds (Herath et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazolines is pivotal to their chemical behavior and potential applications. These structures can be manipulated through various synthesis methods to produce derivatives with specific characteristics and functionalities. The structural analysis is essential for understanding the reactivity and interaction of imidazolines with other molecules, underpinning their application in synthesis and as intermediates in organic reactions.

Chemical Reactions and Properties

Imidazolines participate in a wide array of chemical reactions, including palladium-catalyzed multicomponent syntheses, which allow for the creation of complex imidazoline derivatives with diverse substituents (Worrall et al., 2011). These reactions highlight the chemical versatility and utility of imidazolines in organic synthesis, offering pathways to novel compounds with potential applications in various domains.

Scientific Research Applications

1. Broad Spectrum of Biological Activities

Imidazoline derivatives have been identified with a wide range of biological activities. These include applications as active ingredients in pharmaceutical compositions, diagnostic imaging agents, insecticides, and herbicides. These compounds can exist in multiple tautomeric forms, indicating diverse chemical properties and potential applications in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016).

2. Neuroprotective Effects

Imidazoline compounds have shown promise in neuroprotection, particularly in the context of ischemia. Studies have demonstrated their ability to inhibit NMDA receptor channels in neuronal cultures, which contributes to their neuroprotective effects against excitotoxicity and hypoxia (Milhaud, Fagni, Bockaert, & Lafon‐Cazal, 2000).

3. Potential in Treating Diabetes

Imidazoline compounds have been considered for the treatment of type 2 diabetes. Research indicates that these compounds can protect against interleukin 1beta-induced beta-cell apoptosis in the pancreas, which is crucial for managing both type 1 and type 2 diabetes (Zaitsev et al., 2001).

4. Inhibition of Corrosion

Imidazoline and its derivatives are effective as corrosion inhibitors, particularly in metal corrosion control. They have been studied for their mechanism of action in inhibiting corrosion, making them relevant in industrial applications (Gui Meng-ya, 2012).

5. Antinociceptive and Analgesic Effects

Imidazoline I2 receptor ligands have shown effectiveness in chronic inflammatory pain and diabetic neuropathy. They can enhance the analgesic effects of opioids in both acute phasic and chronic tonic pain, suggesting a potential role in pain management (Li & Zhang, 2011).

6. Biocidal Activity

Imidazoline derivatives have demonstrated variable bacterial growth inhibitory activity, indicating their potential use as biocidal agents against pathogenic bacterial species and yeast strains (Mocanu, Diaconu, & Bulgariu, 2021).

Future Directions

For further details, refer to relevant papers such as the work by Jones on the use of imidazoline derivatives in pulpal management .

properties

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazoline

CAS RN

504-75-6, 28299-33-4
Record name 2-Imidazoline
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Record name 2-Imidazoline
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Record name 1H-Imidazole, dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 4,5-dihydro-1H-imidazole
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Record name 2-IMIDAZOLINE
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.
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Synthesis routes and methods II

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
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triazolium
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Synthesis routes and methods III

Procedure details

Suitable hardeners (C) for powder resins of the invention also include all those compounds known for this purpose, in particular anhydride hardeners such as, for example: phthalic anhydride, tetrahydrophthalic anhydride, 4-methyltetrahydrophthalic anhydride, hexahydrophthalic anhydride, 4-methylhexahydrophthalic anhydride, nadicmethyl anhydride (trivial name for isomers of methylendomethylenetetrahydrophthalic anhydride), chlorendic(HET) anhydride (3,4,5,6,7,7-hexachloro-3,6-endomethylenetetrahydrophthalic anhydride), pyromellitic dianhydride, benzophenonetetracarboxylic dianhydride, trimellitic anhydride, hardeners corresponding to the component (B) from DE 2 556 182 (which is herein incorporated by reference), dodecenylsuccinic anhydride, isooctenylsuccinic anhydride, etc., dicyandiamide which is produced, for example, under the trade name Dyhard® from SKW Trosberg, phenolic hardeners such as, for example, see Dow® hardeners D.E.H. 80, D.E.H. 82, D.E.H. 84, carboxylic acid salts of imidazole or imidazoline compounds, fusible, soluble adducts which are obtained by reaction of an epoxide compound with imidazole or imidazoline compounds or their carboxylic acid salts.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazoline
Reactant of Route 2
Imidazoline
Reactant of Route 3
Imidazoline
Reactant of Route 4
Imidazoline
Reactant of Route 5
Imidazoline
Reactant of Route 6
Imidazoline

Citations

For This Compound
61,200
Citations
GA Head, DN Mayorov - Cardiovascular & Hematological …, 2006 - ingentaconnect.com
The initial realization that agents containing an imidazoline … main imidazoline receptor classes, the I1 imidazoline receptor … been cloned (IRAS, imidazoline receptor antisera selected) …
Number of citations: 161 www.ingentaconnect.com
P Bousquet, A Hudson, JA García-Sevilla, JX Li - Pharmacological reviews, 2020 - ASPET
… Imidazoline receptors historically referred to a family of nonadrenergic binding sites that recognize compounds with an imidazoline … for imidazoline receptors contain an imidazoline …
Number of citations: 83 pharmrev.aspetjournals.org
C Dardonville, I Rozas - Medicinal research reviews, 2004 - Wiley Online Library
Since Bousquet et al. discovered the imidazoline binding sites (IBS) two decades ago, when they realized that the antihypertensive drug clonidine interacts not only with the α 2 ‐…
Number of citations: 167 onlinelibrary.wiley.com
B Szabo - Pharmacology & therapeutics, 2002 - Elsevier
… drugs, rilmenidine and moxonidine, the imidazoline hypothesis evolved recently. It assumes … imidazoline receptors, and attributes the sympathoinhibition to activation of I 1 imidazoline …
Number of citations: 182 www.sciencedirect.com
S Regunathan, DJ Reis - Annual review of pharmacology and …, 1996 - annualreviews.org
… imidazoline receptors (24), imidazoline-preferring sites (25), imidazole receptors (9), or imidazoline… in at least two major subclasses designated as imidazoline 1 (I,) and imidazoline2 (I,) …
Number of citations: 269 www.annualreviews.org
D Wang, S Li, Y Ying, M Wang, H Xiao, Z Chen - Corrosion Science, 1999 - Elsevier
… imidazoline inhibitors by the quantum chemical calculation and to seek correlation between molecular structure and behavior of corrosion inhibition. Three imidazoline … , to imidazoline …
Number of citations: 284 www.sciencedirect.com
A Parini, CG Moudanos, N Pizzinat… - Trends in pharmacological …, 1996 - cell.com
… imidazoline sites was provided by Bousquet and coworkers who dissociated the centrally mediated effects of certain imidazoline … -like activities of imidazoline compoundsQ1, and the …
Number of citations: 163 www.cell.com
JA Lowry, JT Brown - Clinical Toxicology, 2014 - Taylor & Francis
… The imidazoline structure of clonidine was implicated as the … The hypothesis that separate imidazoline receptors were … and imidazoline agonists on the imidazoline binding sites. Citation…
Number of citations: 67 www.tandfonline.com
K Nikolic, D Agbaba - Cardiovascular Therapeutics, 2012 - Wiley Online Library
… with high selectivity for imidazoline receptor subtypes have … imidazoline research, highlighting some of the chemical diversity and progress made in the theoretical studies of imidazoline …
Number of citations: 59 onlinelibrary.wiley.com
R Tyagi - Journal of oleo science, 2007 - jstage.jst.go.jp
… Imidazoline derivatives, a class of novel cationic surfactants are presently gaining … rates and properties of imidazoline derivatives. The analysis of imidazoline derivatives, its mode of …
Number of citations: 82 www.jstage.jst.go.jp

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